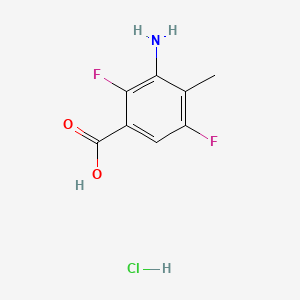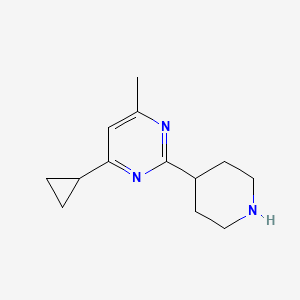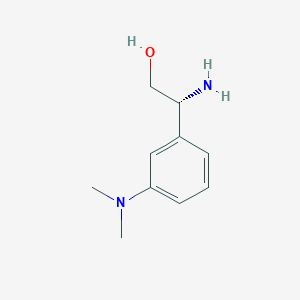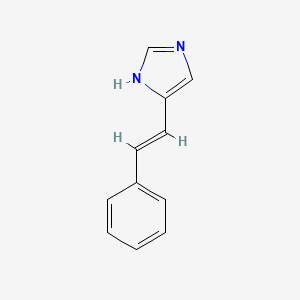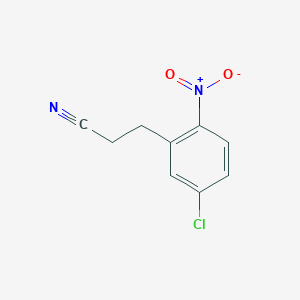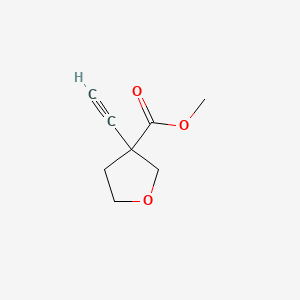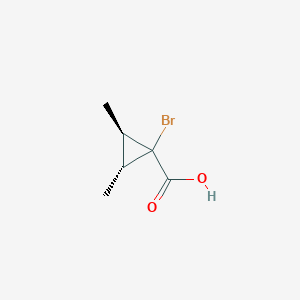
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid: is a racemic mixture, meaning it contains equal amounts of two enantiomers that are non-superimposable mirror images of each other. This compound is characterized by a cyclopropane ring substituted with a bromine atom and two methyl groups, along with a carboxylic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a brominating agent in the presence of a carboxylic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclopropanation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired racemic mixture .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form carboxylate salts under basic conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted cyclopropane derivatives.
- Oxidation reactions produce carboxylate salts.
- Reduction reactions yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties. Its structural motifs are of interest in the design of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives such as:
Uniqueness: The uniqueness of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs .
Eigenschaften
Molekularformel |
C6H9BrO2 |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m1/s1 |
InChI-Schlüssel |
NSNQAZFCJXFXHY-QWWZWVQMSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C1(C(=O)O)Br)C |
Kanonische SMILES |
CC1C(C1(C(=O)O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


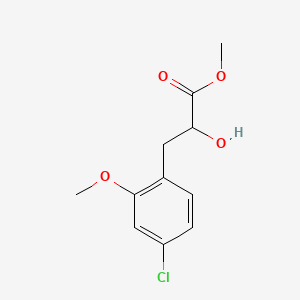
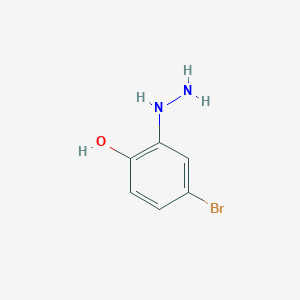

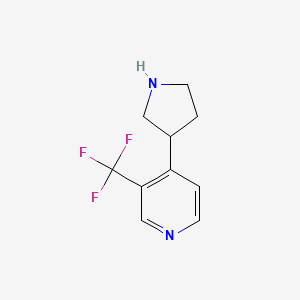
![Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)
![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
